molecular formula C28H21N B12699700 2-(1,1'-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole CAS No. 91306-99-9

2-(1,1'-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole

Cat. No.: B12699700
CAS No.: 91306-99-9
M. Wt: 371.5 g/mol
InChI Key: JEVRVHLTHNBILJ-UHFFFAOYSA-N
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Description

2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with biphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the biphenyl or diphenyl groups can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of halogenated biphenyl or diphenyl derivatives.

Scientific Research Applications

2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Diphenylamine: An organic compound with two phenyl groups attached to an amine.

    Pyrrole: A five-membered aromatic ring with one nitrogen atom.

Uniqueness

2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole is unique due to the combination of biphenyl and diphenyl groups attached to a pyrrole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

CAS No.

91306-99-9

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

1,2-diphenyl-5-(4-phenylphenyl)pyrrole

InChI

InChI=1S/C28H21N/c1-4-10-22(11-5-1)23-16-18-25(19-17-23)28-21-20-27(24-12-6-2-7-13-24)29(28)26-14-8-3-9-15-26/h1-21H

InChI Key

JEVRVHLTHNBILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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